molecular formula C18H29BN2O2 B1420456 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine CAS No. 938043-30-2

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine

Cat. No. B1420456
M. Wt: 316.2 g/mol
InChI Key: CYEYLYGHCOHIDC-UHFFFAOYSA-N
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Description

“1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine” is a chemical compound . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a benzyl group, which is further attached to a tetramethyl-1,3,2-dioxaborolan-2-YL group . The empirical formula is C18H29BN2O2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 316.25 . The compound is insoluble in water . Its melting point is 112-114°C and the predicted boiling point is 419.2±40.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives

    Compounds related to 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine have been synthesized, displaying potential inhibitory activity against serine proteases including thrombin. These derivatives were studied in both the solid state and in solution, revealing insights into S–B coordination and N–B coordination (Spencer et al., 2002).

  • Crystal Structure and DFT Study

    The crystal structure and density functional theory (DFT) study of related boronic acid ester intermediates have been conducted. These studies involved confirming the structures through various spectroscopic techniques and comparing them with DFT calculations, revealing key insights into the molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Pharmaceutical Research

  • Antidiabetic Agent Development

    Piperazine derivatives, closely related to the chemical structure , have been identified as new antidiabetic compounds. Through structure-activity relationship studies, specific derivatives have been highlighted for their potent antidiabetic effects in a rat model of diabetes (Le Bihan et al., 1999).

  • Antibacterial and Antipsychotic Research

    The piperazine unit, a key component of the chemical , is common in several effective drugs. Compounds with this unit have been explored for their antibacterial and antipsychotic properties, leading to the discovery of compounds with potent efficacy in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).

Chemical Analysis and Properties

  • Vibrational Properties Studies: Studies have been conducted on the vibrational properties of compounds similar to 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine. These analyses have utilized techniques like FT-IR, NMR, and mass spectrometry to explore the molecular structure and vibrational characteristics, providing valuable information for further pharmaceutical and chemical research (Wu et al., 2021).

Safety And Hazards

The compound is classified as non-combustible . It has been assigned the GHS07 hazard pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYLYGHCOHIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674677
Record name 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine

CAS RN

938043-30-2
Record name 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane product (1.0 g, 3.37 mmol) in anhydrous ether (30 mL) was added N-methylpiperazine (1.0 g, 10.1 mmol). The solution was stirred at RT for 14 hours and filtered through Celite™. The filtrate was evaporated under vacuum to give a crude product that was used directly without further purification.
Quantity
1 g
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reactant
Reaction Step One
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1 g
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reactant
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Quantity
30 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (60 mg, 212 mmol) in N-methyl piperazine (0.5 mL) was heated at 70-75° C. for 3 h. The reaction mixture was cooled down to RT, diluted with dichloromethane (6 mL), washed with water (2×2 mL), brine (2 mL), dried over anhydrous sodium sulphate and concentrated in vacuo to yield 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxborolan-2-yl)-benzyl]-piperazine in reasonably good purity. This boronate ester was used for Suzuki coupling reaction with 3-(4-Iodo-benzyl)-5-(R)-phenyl)-oxazolidin-2-one (40 mg, 105 mmol), without any purification, as described in General Procedure (5). The desired product was isolated as a white solid (28 mg, 60%) by silica gel column chromatography. 1H NMR (300 MHz, CDCl3): δ 7.56 (m, 4H), 7.38 (m, 9H), 5.52 (t, 1H), 4.61 (d, 1H), 4.46 (d, 1H), 3.83 (t, 1H), 3.57 (s, 2H), 3.37 (dd, 1H), 2.53 (bs, 8H), 2.32 (s, 3H). (Note: where N-Boc protected piperazine was used as the base, the final product was obtained by cleaving off the Boc group using trifluoro acetic acid in dichloromethane.)
Quantity
60 mg
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reactant
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0.5 mL
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6 mL
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Synthesis routes and methods III

Procedure details

2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (300 mg; 1.01 mmol), N-methylpiperazine (132 mg; 1.32 mmol) and K2CO3 (168 mg; 1.22 mmol) in DMF (4 ml) are heated to 80° C. for 45 minutes. The reaction mixture was diluted with MeOH, filtered and purified via chromatography (SiO2; CH2Cl2/MeOH/NH3conc 95:5:0.5) to yield the title compound as yellow resin. 1H-NMR (400 MHz; DMSO-d6): 7.63 (d, 2H); 7.33 (d, 2H); 3.47 (s, 1H); 2.34 (bs, 8H); 2.16 (s, 3H); 1.30 (s, 12H). MS (m/z) ES+: 317 (MH+).
Quantity
300 mg
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reactant
Reaction Step One
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132 mg
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reactant
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168 mg
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4 mL
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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